molecular formula C20H19N3O5S B3448709 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide

Cat. No. B3448709
M. Wt: 413.4 g/mol
InChI Key: NBRFVMAWIDIQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway and is a promising target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide irreversibly binds to BTK, inhibiting its activity and downstream signaling pathways. This leads to decreased survival and proliferation of B-cell malignancies, as well as inhibition of chemokine-mediated migration and adhesion.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide has been shown to modulate immune cell function. Specifically, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide has been shown to inhibit activation and cytokine production in T-cells, as well as inhibit the differentiation of monocytes into dendritic cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide is its specificity for BTK, which reduces off-target effects and toxicity. However, like other small molecule inhibitors, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide has limitations in terms of bioavailability and pharmacokinetics, which can limit its effectiveness in vivo.

Future Directions

For 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide research include clinical trials in patients with B-cell malignancies, as well as investigation of its potential use in combination therapy with other targeted agents. Additionally, further studies are needed to elucidate the effects of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide on immune cell function and its potential use in autoimmune diseases.

Scientific Research Applications

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity in vitro and in vivo. In a study published in Cancer Cell, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide was shown to induce apoptosis and inhibit proliferation of CLL cells, both alone and in combination with other targeted therapies. Additionally, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide has been shown to overcome resistance to other BTK inhibitors, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-14(24)22-15-8-10-17(11-9-15)29(26,27)23-19-7-3-2-6-18(19)20(25)21-13-16-5-4-12-28-16/h2-12,23H,13H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRFVMAWIDIQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylamino-benzenesulfonylamino)-N-furan-2-ylmethyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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